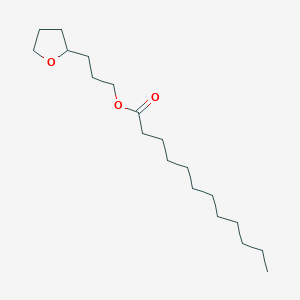

3-(Tetrahydrofuran-2-yl)propyl dodecanoate

Description

3-(Tetrahydrofuran-2-yl)propyl dodecanoate is an ester derivative comprising a dodecanoate (laurate) chain linked to a propyl group substituted with a tetrahydrofuran (THF) ring. The THF moiety introduces polarity and conformational rigidity, distinguishing it from aliphatic or aromatic-substituted esters. Such esters are typically synthesized via esterification reactions, with properties influenced by substituent effects on solubility, melting points, and thermal stability .

Properties

CAS No. |

5453-18-9 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

3-(oxolan-2-yl)propyl dodecanoate |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-15-19(20)22-17-12-14-18-13-11-16-21-18/h18H,2-17H2,1H3 |

InChI Key |

TWMYTXPKFHKPAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

This classical approach involves reacting 3-(tetrahydrofuran-2-yl)propanol with dodecanoic acid under acidic conditions, often using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.

-

- Temperature: 80–120°C

- Catalyst: p-toluenesulfonic acid (0.1–1 mol%)

- Solvent: Toluene or solvent-free with azeotropic removal of water

- Time: 6–12 hours

Advantages: Simple setup, direct use of acid and alcohol

- Limitations: Possible ring opening of the THF under strongly acidic or prolonged heating conditions, requiring careful monitoring

Transesterification

An alternative method uses methyl dodecanoate (methyl laurate) as the acyl donor and 3-(tetrahydrofuran-2-yl)propanol as the nucleophile. This reaction is catalyzed by bases or enzymes.

-

- Base catalysts such as sodium methoxide or potassium carbonate

- Lipase enzymes for mild and selective catalysis

-

- Temperature: 40–80°C for enzymatic, 60–100°C for base catalysis

- Solvent: Often solvent-free or in organic solvents like tetrahydrofuran or toluene

- Time: 12–24 hours

Advantages: Milder conditions, less risk of THF ring degradation

- Limitations: Requires purified starting materials, catalyst removal

Catalytic Esterification Using Heterogeneous Catalysts

Recent advances include the use of solid acid catalysts such as sulfonated porous polymers or hyper-cross-linked polyacetylene networks, which provide high catalytic activity and reusability.

-

- Sulfonated hyper-cross-linked porous polyacetylene networks (PPCs) with high surface area (~550 m²/g) and strong acidity (SO3H content ~2.7 mmol/g)

- Commercial catalysts like Amberlyst 15 for comparison

-

- Temperature: 80–110°C

- Solvent: Solvent-free or in toluene

- Time: 4–8 hours

Advantages: High turnover numbers (TON up to 522), easy catalyst recovery, minimal side reactions

- Limitations: Catalyst preparation complexity, cost

| Preparation Method | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct esterification | p-Toluenesulfonic acid, reflux | 80–120 | 6–12 | 70–85 | Risk of THF ring opening if harsh |

| Transesterification (base) | Sodium methoxide, solvent-free | 60–100 | 12–24 | 75–90 | Milder, requires catalyst removal |

| Transesterification (enzyme) | Lipase, mild solvent | 40–80 | 12–24 | 80–95 | High selectivity, environmentally friendly |

| Heterogeneous catalysis | Sulfonated porous polymer (PPC) | 80–110 | 4–8 | 85–92 | High TON, reusable catalyst |

- Solvent choice: Tetrahydrofuran is often used as a solvent or co-solvent due to its compatibility with the THF ring and ability to dissolve both reactants. However, care must be taken to avoid ring-opening side reactions.

- Water removal: In direct esterification, continuous removal of water by azeotropic distillation or molecular sieves is critical to drive the reaction forward.

- Catalyst loading: Optimizing catalyst amount balances reaction rate and cost; excessive acid can degrade the THF ring.

- Temperature control: Moderate temperatures prevent decomposition of sensitive groups while maintaining reaction kinetics.

The preparation of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate is effectively achieved through esterification or transesterification methods. The choice of method depends on the desired yield, purity, and operational considerations. Enzymatic and heterogeneous catalytic methods offer advantages in selectivity and sustainability, while classical acid-catalyzed esterification remains a straightforward approach with careful control. Recent research highlights the utility of sulfonated porous polymer catalysts for efficient and reusable esterification processes, providing a promising route for industrial synthesis.

Chemical Reactions Analysis

3-(Tetrahydrofuran-2-yl)propyl dodecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions.

Scientific Research Applications

3-(Tetrahydrofuran-2-yl)propyl dodecanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Propyl Dodecanoate Derivatives

| Compound | Melting Point (°C) | Vaporization Enthalpy (kJ/mol) | Key Substituent |

|---|---|---|---|

| 3-(Tetrabromo-benzimidazolyl)propyl dodecanoate | 59–60 | N/A | Brominated benzimidazole |

| Propyl dodecanoate | N/A | 86.0 (at 382 K) | Aliphatic chain |

| Isopropyl dodecanoate | N/A | 79.8 (at 350 K) | Branched alkyl |

| 3-(THF-2-yl)propyl dodecanoate (inferred) | ~50–70* | ~80–90* | Tetrahydrofuran ring |

*Estimated based on substituent effects: THF’s polarity may lower melting points compared to brominated analogs but increase vaporization enthalpy relative to aliphatic esters .

Biological Activity

3-(Tetrahydrofuran-2-yl)propyl dodecanoate, a compound with the CAS number 5453-18-9, is a fatty acid ester that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and other scientific domains.

The molecular formula of this compound is , with a molecular weight of approximately 256.38 g/mol. The structure consists of a dodecanoate moiety connected to a tetrahydrofuran ring, which may influence its solubility and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound suggests several potential mechanisms and effects:

1. Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been hypothesized to interact with enzymes responsible for fatty acid metabolism, potentially modulating lipid profiles in biological systems.

2. Antioxidant Properties

Some findings suggest that compounds similar to this compound exhibit antioxidant activity. This property may be beneficial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Research indicates that fatty acid esters can possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.

The mechanism of action for this compound likely involves its interaction with specific biological targets such as receptors or enzymes. The tetrahydrofuran ring may enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively and interact with intracellular targets.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Fatty Acid Derivatives : A study investigated various fatty acid derivatives for their enzyme inhibition capabilities, noting that structural modifications significantly impacted their biological activities (Source: PMC9512014) .

- Antioxidant Activity Assessment : Research on related compounds demonstrated significant antioxidant activity through various assays, suggesting potential protective effects against oxidative damage (Source: MDPI) .

- Inflammation Model : A model assessing the anti-inflammatory properties of fatty acid esters showed that certain derivatives could effectively reduce inflammation markers in vitro (Source: BenchChem).

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibition | TBD | Current Study |

| Similar Fatty Acid Derivative | Antioxidant Activity | 25 | PMC9512014 |

| Related Ester Compound | Anti-inflammatory | 15 | MDPI |

Q & A

Basic: How can the synthesis of 3-(tetrahydrofuran-2-yl)propyl dodecanoate be optimized for yield and purity?

Answer:

The synthesis involves esterification of tetrahydrofuran-derived alcohols with dodecanoic acid. Key steps include:

- Solvent selection : Use tetrahydrofuran (THF) as a reaction medium for improved solubility of intermediates .

- Catalysis : Employ triethylamine (Et3N) to neutralize HCl byproducts during ester formation, enhancing reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) isolates the ester. Monitor purity via thin-layer chromatography (TLC) with UV visualization .

- Yield optimization : Extend reaction time to 72 hours at room temperature to ensure complete conversion, as incomplete reactions reduce yields .

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Answer:

Conflicting spectroscopic data (e.g., unexpected <sup>13</sup>C-NMR peaks) can arise from regioisomers or stereochemical variations. A combined approach is recommended:

- <sup>1</sup>H/<sup>13</sup>C-NMR : Assign proton environments (e.g., tetrahydrofuran ring protons at δ 1.5–2.0 ppm and ester carbonyl at ~173 ppm) .

- FT-IR : Confirm ester C=O stretching at 1740–1720 cm<sup>−1</sup> and tetrahydrofuran C-O-C asymmetric stretching at 1070 cm<sup>−1</sup> .

- X-ray crystallography : Resolve stereochemical uncertainties if crystalline derivatives are obtainable .

- Isomer differentiation : Use HPLC with chiral columns if enantiomers are suspected .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Temperature : Store at 0–6°C to prevent thermal degradation of the ester bond, which is prone to hydrolysis at elevated temperatures .

- Light exposure : Protect from UV light to avoid radical-induced oxidation of the tetrahydrofuran ring .

- Moisture control : Use desiccants (e.g., silica gel) to minimize hydrolysis; anhydrous solvents (e.g., dried THF) are critical during synthesis .

Advanced: How do polymerization kinetics of this compound-based monomers vary with initiator systems?

Answer:

Cationic polymerization (e.g., using photoacid generators) vs. radical polymerization (e.g., azobisisobutyronitrile, AIBN) shows distinct kinetics:

- Cationic systems : Photo-DSC reveals rapid polymerization (Rp,max = 0.038 s<sup>−1</sup>, tmax = 13 s) due to chain-growth mechanisms. Oligomers with degree of polymerization (DPn) = 3–6 form, as confirmed by GPC .

- Radical systems : Slower kinetics (Rp,max = 0.023 s<sup>−1</sup>, tmax = 9.6 s) due to termination steps. Cross-linked polymers may form if methacrylate derivatives are present .

- Methodological note : Monitor exotherms via photo-DSC and validate molecular weights using polystyrene standards in GPC .

Advanced: How to address conflicting data in the reactivity of this compound with epoxidizing agents?

Answer:

Discrepancies in epoxidation efficiency may arise from steric hindrance or solvent polarity:

- Steric effects : The tetrahydrofuran ring adjacent to the ester group reduces accessibility for epoxidizing agents like mCPBA. Use less bulky agents (e.g., dimethyldioxirane) .

- Solvent polarity : Polar aprotic solvents (e.g., acetone) improve epoxidation yields compared to nonpolar solvents .

- Validation : Quantify epoxide formation via <sup>1</sup>H-NMR (epoxide protons at δ 3.1–3.4 ppm) or iodometric titration .

Basic: What spectroscopic benchmarks confirm successful synthesis of this compound?

Answer:

Critical spectral markers include:

Advanced: How does the isomerism of this compound derivatives affect polymer properties?

Answer:

Isomeric mixtures (e.g., regioisomers from methacrylation) yield polymers with divergent properties:

- Thermal behavior : Isomers with proximal methacrylate groups exhibit higher Tg (−60°C vs. −45°C) due to restricted chain mobility .

- Solubility : Cross-linked polymers from radical polymerization are insoluble in chloroform, whereas linear oligomers from cationic systems remain soluble .

- Analytical strategy : Use <sup>13</sup>C-NMR to distinguish isomers (e.g., carbonyl shifts) and DSC to correlate structure with thermal transitions .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Reaction homogeneity : Large-scale reactions may suffer from inefficient mixing. Use high-shear stirrers or flow reactors .

- Byproduct removal : Triethylammonium chloride precipitates must be filtered promptly to avoid side reactions .

- Safety : THF’s low flash point (≤−20°C) requires inert atmosphere handling .

Advanced: How to reconcile discrepancies in reported bioactivity data for this compound analogs?

Answer:

Variability in bioactivity assays (e.g., antimicrobial or enzyme inhibition) often stems from:

- Impurity profiles : Trace solvents (e.g., residual THF) can skew results. Validate purity via GC-MS .

- Stereochemical bias : Enantiomeric excess (ee) impacts activity. Use chiral HPLC to quantify ee and correlate with bioactivity .

- Method standardization : Adopt OECD guidelines for reproducibility, including controlled solvent systems and cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.